1,2-Bis(chloroacetoxy)propane
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Overview
Description
1,2-Bis(chloroacetoxy)propane is an organic compound with the molecular formula C7H10Cl2O4 It is a derivative of propane where two hydroxyl groups are replaced by chloroacetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(chloroacetoxy)propane can be synthesized through the reaction of propane-1,2-diol with chloroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions to ensure complete conversion of the diol to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(chloroacetoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetoxy groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water or aqueous base, the chloroacetoxy groups can be hydrolyzed to form propane-1,2-diol and chloroacetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of propane can be obtained.
Hydrolysis Products: Propane-1,2-diol and chloroacetic acid.
Oxidation Products: Corresponding carboxylic acids.
Scientific Research Applications
1,2-Bis(chloroacetoxy)propane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and resins with specific properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying their structure and function.
Industrial Applications: The compound is used in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,2-Bis(chloroacetoxy)propane involves the reactivity of its chloroacetoxy groups. These groups can undergo nucleophilic substitution, hydrolysis, and oxidation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the conditions used.
Comparison with Similar Compounds
1,2-Bis(chloroacetoxy)ethane: Similar in structure but with an ethane backbone instead of propane.
1,2-Dichloropropane: Contains two chlorine atoms directly bonded to the propane backbone.
2,2’-Oxybis(1-chloropropane): Contains an ether linkage between two chloropropane units.
Uniqueness: 1,2-Bis(chloroacetoxy)propane is unique due to the presence of two chloroacetoxy groups, which impart specific reactivity and make it suitable for a variety of chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
42831-64-1 |
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Molecular Formula |
C7H10Cl2O4 |
Molecular Weight |
229.05 g/mol |
IUPAC Name |
2-(2-chloroacetyl)oxypropyl 2-chloroacetate |
InChI |
InChI=1S/C7H10Cl2O4/c1-5(13-7(11)3-9)4-12-6(10)2-8/h5H,2-4H2,1H3 |
InChI Key |
RVKVLMMCZLSUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CCl)OC(=O)CCl |
Origin of Product |
United States |
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